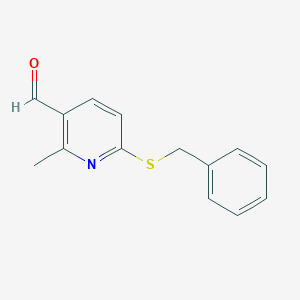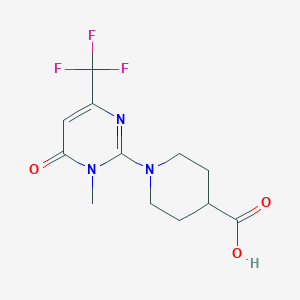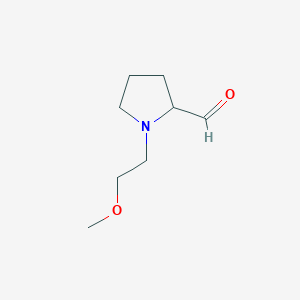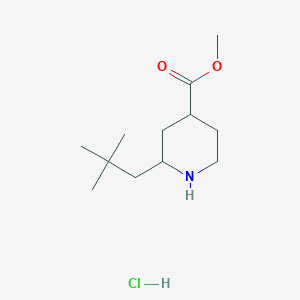
6-(Benzylthio)-2-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzylthio)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a benzylthio group attached to the sixth position of the nicotinaldehyde ring and a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-2-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the reaction of 2-methylnicotinaldehyde with benzylthiol in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzylthio)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Benzylthio)-2-methylnicotinic acid.
Reduction: 6-(Benzylthio)-2-methyl-3-hydroxynicotinaldehyde.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Benzylthio)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Benzylthio)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially leading to the modulation of enzyme activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzylthio)nicotinaldehyde: Lacks the methyl group at the second position.
2-Methylnicotinaldehyde: Lacks the benzylthio group.
6-(Benzylthio)-2-methylpyridine: Similar structure but lacks the aldehyde group.
Uniqueness
6-(Benzylthio)-2-methylnicotinaldehyde is unique due to the presence of both the benzylthio and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H13NOS |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
6-benzylsulfanyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-11-13(9-16)7-8-14(15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
GXVNQRYEDOSZGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)



![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)
![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)






![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
